molecular formula C22H42BF3N2O B8204832 Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate

Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate

Cat. No.: B8204832
M. Wt: 418.4 g/mol
InChI Key: ZMKGMOHAGWXPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a tetrabutylazanium cation and a trifluoro-(2-methoxypyridin-4-yl)boranuide anion. Its molecular structure and properties make it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate typically involves the reaction of tetrabutylammonium fluoride with a suitable boron-containing precursor. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The process may involve multiple steps, including purification and crystallization, to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to facilitate the coupling process.

Major Products

The major products formed from these reactions depend on the specific substrates used. In Suzuki-Miyaura coupling, the products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate involves its role as a nucleophile or electrophile in chemical reactions. In Suzuki-Miyaura coupling, the boranuide anion undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate is unique due to the presence of the methoxypyridinyl group, which can influence its reactivity and interactions in chemical reactions. This structural variation can lead to different electronic and steric properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tetrabutylazanium;trifluoro-(2-methoxypyridin-4-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H6BF3NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-6-4-5(2-3-11-6)7(8,9)10/h5-16H2,1-4H3;2-4H,1H3/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKGMOHAGWXPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NC=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42BF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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